REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)[CH3:2].[C:9]1(=[O:16])[O:15][C:13](=[O:14])[CH2:12][CH2:11][CH2:10]1>O1CCOCC1.C(OCC)C>[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9](=[O:16])[CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH2:5][CH2:4]1)[CH3:2]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N1CCNCC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC(=O)O1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents are evaporated under reduced pressure (2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
to give a brown oil which
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
rinsed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried at 20° C. (90 Pa)
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCN(CC1)C(CCCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |